molecular formula C6H4Br2ClN B1344805 3-Bromo-2-(bromomethyl)-6-chloropyridine CAS No. 547756-20-7

3-Bromo-2-(bromomethyl)-6-chloropyridine

Cat. No.: B1344805
CAS No.: 547756-20-7
M. Wt: 285.36 g/mol
InChI Key: GKTDJOOQGUUJEM-UHFFFAOYSA-N
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Description

3-Bromo-2-(bromomethyl)-6-chloropyridine is an organic compound belonging to the pyridine family. This compound is characterized by the presence of bromine and chlorine atoms attached to a pyridine ring, making it a halogenated pyridine derivative. It is commonly used in various chemical reactions and has significant applications in scientific research and industrial processes.

Scientific Research Applications

3-Bromo-2-(bromomethyl)-6-chloropyridine has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It serves as a precursor in the development of drugs targeting specific biological pathways.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and specialty chemicals.

Safety and Hazards

Brominated compounds like 3-Bromo-2-(bromomethyl)-6-chloropyridine can be hazardous. They can cause severe skin burns and eye damage . They are harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(bromomethyl)-6-chloropyridine typically involves the bromination of 2-(bromomethyl)-6-chloropyridine. This process can be carried out using bromine in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-(bromomethyl)-6-chloropyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of 2-(bromomethyl)-6-chloropyridine.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are utilized.

Major Products Formed:

  • Substitution reactions yield various substituted pyridine derivatives.
  • Oxidation reactions produce pyridine N-oxides.
  • Reduction reactions result in partially or fully dehalogenated pyridine compounds.

Mechanism of Action

The mechanism of action of 3-Bromo-2-(bromomethyl)-6-chloropyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

  • 2-Bromo-6-chloropyridine
  • 3-Bromo-2-chloropyridine
  • 2-(Bromomethyl)-6-chloropyridine

Comparison: 3-Bromo-2-(bromomethyl)-6-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which enhances its reactivity and versatility in chemical reactions. Compared to similar compounds, it offers distinct advantages in terms of its ability to undergo multiple types of reactions and its applications in diverse fields.

Properties

IUPAC Name

3-bromo-2-(bromomethyl)-6-chloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Br2ClN/c7-3-5-4(8)1-2-6(9)10-5/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKTDJOOQGUUJEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1Br)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Br2ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50631545
Record name 3-Bromo-2-(bromomethyl)-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

547756-20-7
Record name 3-Bromo-2-(bromomethyl)-6-chloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50631545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

The preparation of this precursor from commercially available 6-chloro-3-bromo-2-methylpyridine has been described previously in WO2007081569, INTERMEDIATE 9 Step B.
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INTERMEDIATE 9
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Synthesis routes and methods II

Procedure details

To a stirred solution of 3-bromo-6-chloro-2-methylpyridine (105 g, 509 mmol) in CCl4 (2 L) was added N-bromosuccinimide (95 g, 534 mmol) followed by AIBN (8.35 g, 50.9 mmol). The reaction was brought to reflux for 24 hours and then cooled to r.t., filtered, and concentrated. Purification of the residue by flash chromatography on silica gel with 60% methylene chloride/heptanes afforded semi-pure product. Further purification by SFC on a Chiralpak AD-H column with 20% IPA/CO2 [the conditions of the preparative separation were as follows: column Chiralpak AD-H (2.1×25 cm, 5 μm particle size) (Chiral Technologies, West Chester, Pa., USA); mobile phase 20% 2-propanol/CO2; elution mode isocratic pump-mixed; flow rate 50 mL/min; pressure 100 bar.] gave 3-bromo-2-(bromomethyl)-6-chloropyridine. LCMS=285.7 (M+H)+ 1H NMR (CDCl3, 500 MHz) δ 7.81 (d, J=8.4 Hz, 1H), 7.15 (d, J=8.3 Hz, 1H), 4.63 (s, 2H).
Quantity
105 g
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95 g
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2 L
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solvent
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8.35 g
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Synthesis routes and methods III

Procedure details

Compound 55B (0.33 g, 45%) was prepared from 55A (0.53 g, 2.57 mmol) using a procedure similar to the synthesis of 52B. HPLC Rt=2.47 min.
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0.53 g
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45%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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